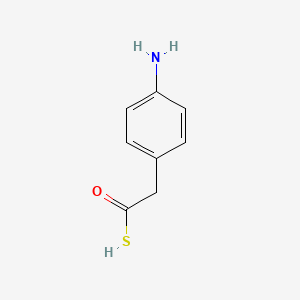
(4-aminophenyl)ethanethioic O-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Aminophenyl)ethanethioic O-acid, also known as APEO or 4-aminophenyl ethanethioic acid, is an organic compound with a molecular formula of C8H9NO2S. It is a colorless solid that is soluble in water and alcohols. APEO is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a corrosion inhibitor in the electroplating industry. Additionally, it has been studied for its potential use in the treatment of various diseases and disorders.
Applications De Recherche Scientifique
(4-aminophenyl)ethanethioic O-acid has been studied for its potential applications in the treatment of various diseases and disorders. It has been found to possess anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of certain types of cancer cells. Additionally, this compound has been studied for its potential use as a novel therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The exact mechanism of action of (4-aminophenyl)ethanethioic O-acid is not fully understood, however, it is believed to interact with several cellular processes. It has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune disorders. Additionally, it has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative damage.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, which can reduce inflammation and autoimmune disorders. Additionally, it has been found to possess antioxidant properties, which can protect cells from oxidative damage. Furthermore, this compound has been found to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which can lead to oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-aminophenyl)ethanethioic O-acid in laboratory experiments include its low cost, low toxicity, and its ability to be synthesized from readily available starting materials. Additionally, it is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
Future research on (4-aminophenyl)ethanethioic O-acid could focus on its potential applications in the treatment of various diseases and disorders. Additionally, further studies could be conducted to better understand the exact mechanism of action of this compound and its effects on cellular processes. Furthermore, research could be conducted to explore the potential of this compound as a novel therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Finally, further studies could be conducted to explore the potential of this compound as a corrosion inhibitor in the electroplating industry.
Méthodes De Synthèse
(4-aminophenyl)ethanethioic O-acid can be synthesized from 4-aminophenol and ethanethiol using a variety of methods. The most common method involves the reaction of 4-aminophenol with ethanethiol in an aqueous solution of sodium hydroxide at a temperature of 80-90°C. This reaction produces a mixture of this compound and 4-aminophenol ethyl sulfide. The reaction can be further purified by recrystallization or chromatography.
Propriétés
IUPAC Name |
2-(4-aminophenyl)ethanethioic S-acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLCLUSHCIUJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(3,5-dimethylphenyl)sulfonyl]acrylate](/img/structure/B2785677.png)
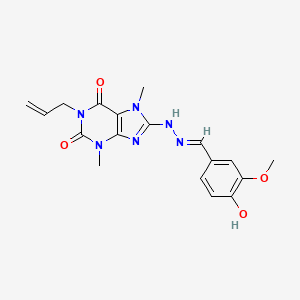

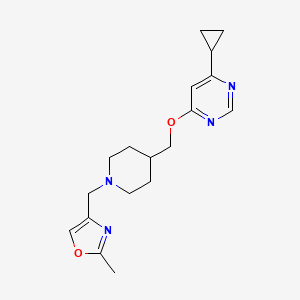
![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2785685.png)
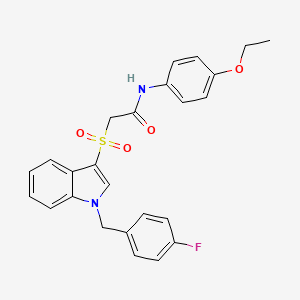
![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2785687.png)
![2-((4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2785688.png)
![2-[(3-fluorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2785689.png)
![2-[Cyanomethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B2785691.png)
![2-[(6-pyridin-3-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2785695.png)
![(E)-2-amino-N-phenyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2785696.png)
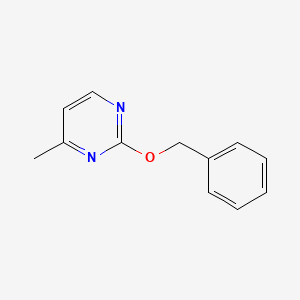
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate](/img/structure/B2785700.png)